(2S,3S)-oxirane-2,3-dicarboxylic acid
Overview
Description
(2S,3S)-oxirane-2,3-dicarboxylic acid, commonly known as L-EDDA, is a chiral building block used in the synthesis of various compounds. It is an important intermediate in the production of drugs, agrochemicals, and other fine chemicals. L-EDDA is a white crystalline solid, soluble in water, and has a melting point of 243-245°C.
Mechanism Of Action
L-EDDA acts as a chiral building block in the synthesis of compounds with specific stereochemistry. It is involved in the formation of chiral centers in the molecules, which are important for their biological activity.
Biochemical And Physiological Effects
L-EDDA does not have any direct biochemical or physiological effects as it is not used as a drug. However, the compounds synthesized using L-EDDA may have various biological activities, depending on their structure and stereochemistry.
Advantages And Limitations For Lab Experiments
The use of L-EDDA as a chiral building block has several advantages. It is a readily available and inexpensive compound. It is also easy to handle and store. However, the synthesis of L-EDDA requires specialized equipment and expertise, which may limit its use in some labs.
Future Directions
L-EDDA has several potential future directions in scientific research. It can be used in the synthesis of new drugs and agrochemicals with specific stereochemistry and biological activity. It can also be used in the development of new catalysts for asymmetric synthesis. Further research can also be done to improve the synthesis methods of L-EDDA and to explore its potential applications in other fields.
Scientific Research Applications
L-EDDA has found various applications in scientific research. It is used as a chiral auxiliary in the synthesis of chiral compounds. It is also used in the synthesis of various biologically active compounds, such as antiviral and anticancer agents.
properties
CAS RN |
17087-75-1 |
---|---|
Product Name |
(2S,3S)-oxirane-2,3-dicarboxylic acid |
Molecular Formula |
C4H4O5 |
Molecular Weight |
132.07 g/mol |
IUPAC Name |
(2S,3S)-oxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |
InChI Key |
DCEMCPAKSGRHCN-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]1([C@H](O1)C(=O)O)C(=O)O |
SMILES |
C1(C(O1)C(=O)O)C(=O)O |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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